molecular formula C18H19BrClN3O B2934439 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide CAS No. 2319835-74-8

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2934439
CAS No.: 2319835-74-8
M. Wt: 408.72
InChI Key: VBUTYSQLWSUNAI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a benzamide derivative featuring a halogenated aromatic core (bromo and chloro substituents) and a pyrazole-ethyl side chain with dicyclopropyl groups. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related benzamide derivatives .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-13-5-6-15(20)14(9-13)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUTYSQLWSUNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a diketone precursor.

    Final Coupling: The final step involves coupling the benzamide core with the pyrazole moiety using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers.

    Biological Studies: It is used as a probe to study the function of specific enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other benzamide-based molecules but differs in substituent composition and spatial arrangement. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Applications
5-Bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide Benzamide - 5-Bromo, 2-chloro
- Pyrazole-ethyl with dicyclopropyl groups
Hypothesized kinase inhibition (no direct data)
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155) Benzamide fused to quinazolinone - Purine-amino group
- Methyl and oxo-quinazolinone
Anticandidate (synthesis described, no bioactivity data)

Key Differences

The dicyclopropyl-pyrazole side chain introduces steric bulk, which may improve target selectivity but reduce solubility relative to the quinazolinone moiety in Compound 153.

Synthetic Pathways: Both compounds employ benzamide coupling strategies. However, Compound 155 uses a multi-step protocol involving quinazolinone formation and purine-amino coupling , whereas the target compound likely requires cyclopropane ring formation and pyrazole-ethyl tethering.

Analytical Characterization :

  • Structural determination of similar compounds often relies on X-ray crystallography using programs like SHELX . For example, pyrazole-containing analogues frequently exhibit planar aromatic systems, while cyclopropyl groups introduce torsional strain, impacting conformational analysis.

Hypothetical Pharmacological Profile

  • Target Affinity : The pyrazole-ethyl group may mimic ATP-binding motifs in kinases, similar to purine-based inhibitors (e.g., Compound 155). However, steric effects from cyclopropyl groups could alter binding kinetics.
  • Solubility : Predicted to be lower than Compound 155 due to hydrophobic cyclopropyl substituents.

Biological Activity

5-Bromo-2-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

  • Molecular Formula : C_{16}H_{20}BrClN_{4}
  • Molecular Weight : 436.7 g/mol
  • CAS Number : 2329580-88-1

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, studies on benzamide derivatives have shown that they can inhibit the activity of various kinases, which are crucial in cancer cell proliferation and survival .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

In vitro studies have demonstrated that benzamide derivatives can exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, similar compounds showed moderate to high potency against RET kinase, which is often mutated in certain cancers .

Antiparasitic Activity

In a study involving dihydroquinazolinone analogs, it was found that specific substitutions on the pyrazole ring enhanced antiparasitic activity significantly (EC50 values as low as 0.010 μM) suggesting a structure-activity relationship that could be applicable to our compound .

Table 1: Summary of Biological Assays

StudyCompoundActivityEC50 (μM)Remarks
Dihydroquinazolinone analogsAntiparasitic0.010High potency with specific substitutions
Benzamide derivativesCancer cell inhibitionModerate to HighEffective against RET kinase
Pyrazole derivativesEnzyme inhibitionVariableStructure-dependent activity

Safety and Toxicity

Safety profiles for similar compounds indicate that while many exhibit promising biological activities, they also require thorough evaluation for toxicity. In particular, the metabolic stability and potential off-target effects should be assessed through preclinical trials before advancing to clinical phases.

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